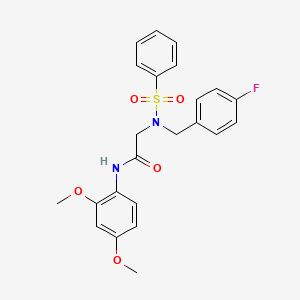![molecular formula C15H15N3O5S B5708699 N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme that plays a key role in DNA repair and maintenance. By inhibiting the activity of PARP, N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide has also been found to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in the inflammatory response. N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several areas of future research that could be explored with N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide. One potential direction is the development of new cancer therapies that target PARP inhibition using N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide or other PARP inhibitors. Additionally, N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide could be further studied for its anti-inflammatory and neuroprotective properties, which could have implications for the treatment of a range of diseases. Finally, the development of new synthetic methods for N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide could help to overcome some of the limitations associated with its current synthesis method.
Méthodes De Synthèse
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoyl chloride with N-methyl-N-(methylsulfonyl)aniline. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the field of cancer research due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-17(24(2,22)23)13-7-4-6-12(10-13)16-15(19)11-5-3-8-14(9-11)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKFUAQXAUKTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)

![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)

![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)

![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)

![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)


